molecular formula C9H12ClNO3 B12808935 3S-Amino-3-(4-hydroxy-phenyl)-propionic acid

3S-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B12808935
M. Wt: 217.65 g/mol
InChI Key: POEPPQOTSQHBEI-UHFFFAOYSA-N
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Description

3S-Amino-3-(4-hydroxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a hydroxy group (-OH), and a phenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3S-Amino-3-(4-hydroxy-phenyl)-propionic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-hydroxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency, cost-effectiveness, and compliance with safety and environmental regulations. The use of continuous flow reactors and automated control systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3S-Amino-3-(4-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-hydroxybenzaldehyde, while reduction of the amino group may produce 3-(4-hydroxyphenyl)propylamine.

Scientific Research Applications

3S-Amino-3-(4-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as neurodegenerative diseases and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3S-Amino-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or influence gene expression. The exact mechanism depends on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3S-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    3S-Amino-3-(4-chloro-phenyl)-propionic acid: Contains a chloro group instead of a hydroxy group.

    3S-Amino-3-(4-nitro-phenyl)-propionic acid: Features a nitro group in place of the hydroxy group.

Uniqueness

3S-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H

InChI Key

POEPPQOTSQHBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O.Cl

Origin of Product

United States

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